Aminooxy-PEG8-acid
Overview
Description
Aminooxy-PEG8-acid is a PEG derivative containing an aminooxy group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of this compound involves the reaction of the terminal carboxylic acid with primary amine groups in the presence of activators to form a stable amide bond . The aminooxy group can be used in bioconjugation, reacting with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C19H39NO11 . It has a molecular weight of 457.5 g/mol . The functional group of this compound is Aminooxy/Acid .Chemical Reactions Analysis
The aminooxy group in this compound reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .Physical and Chemical Properties Analysis
This compound has a molecular weight of 457.5 g/mol . It is a PEG derivative containing an aminooxy group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Biocompatible Hydrogels for Cell Adhesion and Tissue Engineering
- Aminooxy-PEG8-acid, in the form of eight-armed aminooxy poly(ethylene glycol), is utilized to form oxime-linked hydrogels. These hydrogels demonstrate favorable mechanical properties, tunable gelation kinetics, and water swelling ratios. They are capable of supporting mesenchymal stem cell incorporation and show high cell viability, making them suitable for biocompatible materials in tissue engineering (Grover et al., 2012).
Scaffold Materials in Tissue Engineering
- This compound is used in peptide-based hydrogels, like the PEG8-(FY)3 hexapeptide, to create scaffold materials. These materials exhibit new architectures, improved mechanical properties, and enhanced biofunctionality, making them suitable for cell growth and tissue engineering applications (Diaferia et al., 2019).
Chemoselective Conjugation to Proteins
- Aminooxy end-functional polymers synthesized by ATRP (Atom Transfer Radical Polymerization) demonstrate the ability to form chemoselective oxime bonds with proteins. This method is significant for preparing bioconjugates with defined properties, important in pharmaceutical and biotechnical applications (Heredia et al., 2007).
Enhancing Biocompatibility and Cellular Interactions
- Studies show that poly(ethylene glycol), including forms like this compound, can induce metabolic modulations and survival autophagy in cells by creating an intracellular hypoxic environment. This enhances the biocompatibility of PEG and suggests its potential in drug delivery systems (Xu et al., 2017).
Polymer-Drug Conjugates for Drug Delivery
- This compound and similar PEG derivatives are used in the conjugation of polymers with biologically active components. This method is important for the targeted delivery of drugs and reducing systemic toxicity in various clinical applications (Khandare & Minko, 2006).
Site-Specific PEGylation of Therapeutic Proteins
- The attachment of PEG, including derivatives like this compound, to therapeutic proteins is a key strategy in pharmaceutical research. It aids in stabilizing proteins for in vivo applications, improving pharmacokinetics, and retaining protein activity (Nischan & Hackenberger, 2014).
Mechanism of Action
Target of Action
Aminooxy-PEG8-acid is a bifunctional crosslinker . It primarily targets primary amine groups . The terminal carboxylic acid of this compound can react with these primary amine groups .
Mode of Action
The interaction of this compound with its targets involves the formation of a stable amide bond . This occurs in the presence of activators such as EDC or HATU . The aminooxy group of this compound can also react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Biochemical Pathways
Given its role as a crosslinker, it can be inferred that it plays a role in protein modification and potentially impacts various biochemical pathways related to protein function and structure .
Pharmacokinetics
It’s known that the hydrophilic peg spacer in this compound increases its solubility in aqueous media , which could potentially influence its absorption and distribution.
Result of Action
Given its role in forming stable bonds with primary amine groups , it can be inferred that it may impact the structure and function of proteins or other biomolecules containing these groups.
Action Environment
It’s noted that aminooxy compounds, including this compound, are very reactive and sensitive . They cannot be stored for long term, and immediate use (within 1 week) is highly recommended . This suggests that factors such as storage conditions and time could influence the compound’s action and stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The aminooxy group in Aminooxy-PEG8-acid can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
Cellular Effects
Given its role as a linker in PROTACs, it can be inferred that it may influence cell function by facilitating the degradation of target proteins .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Temporal Effects in Laboratory Settings
It is known that aminooxy compounds are very reactive and sensitive; they cannot be stored for long term .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO11.ClH/c20-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-6-5-24-4-3-23-2-1-19(21)22;/h1-18,20H2,(H,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRILKOVZVJNDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCON)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40ClNO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055013-68-6 | |
Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-(aminooxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055013-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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